N-benzyl-3-(2,5-dimethylphenoxy)-1-propanamine oxalate
Overview
Description
N-benzyl-3-(2,5-dimethylphenoxy)-1-propanamine oxalate is a useful research compound. Its molecular formula is C20H25NO5 and its molecular weight is 359.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.17327290 g/mol and the complexity rating of the compound is 321. The solubility of this chemical has been described as >53.9 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Analytical Chemistry Application
The development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for the detection and quantification of 25B-NBOMe, a derivative of N-benzyl phenethylamines, highlights the application of advanced analytical techniques for the identification of novel psychoactive substances. This method could potentially be adapted for the analysis of N-benzyl-3-(2,5-dimethylphenoxy)-1-propanamine oxalate in biological samples (Poklis et al., 2014).
Pharmacological Research
Research on various compounds, such as the evaluation of novel 3-benzyl-4(3H)quinazolinone analogues for their in vitro antitumor activity, underscores the potential pharmacological applications of structurally related compounds. These studies could provide a framework for assessing the therapeutic value of this compound in cancer treatment (Ibrahim A. Al-Suwaidan et al., 2016).
Materials Science
In the field of materials science, research on the inhibition performances of spirocyclopropane derivatives for mild steel protection in HCl demonstrates the application of chemical compounds in corrosion inhibition. This study may inspire the exploration of this compound as a potential inhibitor in acidic environments, contributing to the development of new materials with enhanced durability (M. Chafiq et al., 2020).
Properties
IUPAC Name |
N-benzyl-3-(2,5-dimethylphenoxy)propan-1-amine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.C2H2O4/c1-15-9-10-16(2)18(13-15)20-12-6-11-19-14-17-7-4-3-5-8-17;3-1(4)2(5)6/h3-5,7-10,13,19H,6,11-12,14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XALXKHUBXHINFV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196420 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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